molecular formula C18H19NO4S B273653 Ethyl 2-benzamido-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-benzamido-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B273653
M. Wt: 345.4 g/mol
InChI Key: AWGWDPKITXISEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-benzamido-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-benzamido-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with 2-amino-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and yields. This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzamido-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoylamino group can participate in nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

Ethyl 2-benzamido-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-benzamido-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Ethyl 2-benzamido-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives, such as:

    Benzothiophene-2-carboxylic acid: Lacks the benzoylamino and ethyl ester groups, resulting in different chemical and biological properties.

    7-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid: Similar core structure but lacks the benzoylamino and ethyl ester groups.

    Ethyl 2-(amino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with an amino group instead of a benzoylamino group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 2-benzamido-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H19NO4S/c1-2-23-18(22)14-12-9-6-10-13(20)15(12)24-17(14)19-16(21)11-7-4-3-5-8-11/h3-5,7-8,13,20H,2,6,9-10H2,1H3,(H,19,21)

InChI Key

AWGWDPKITXISEF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2O)NC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2O)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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